Technical Support Center: (rel)-RSD 921 in Patch Clamp Studies

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Compound of Interest		
Compound Name:	(rel)-RSD 921	
Cat. No.:	B1680142	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **(rel)-RSD 921** in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (rel)-RSD 921 in patch clamp studies?

(rel)-RSD 921 is primarily a sodium channel blocker.[1][2] It demonstrates potent tonic and usedependent blockade of voltage-gated sodium channels.[1][3]

Q2: Does **(rel)-RSD 921** have effects on other ion channels?

Yes, at concentrations approximately 25-fold higher than those required to block sodium currents, **(rel)-RSD 921** can also block transient (Ito) and sustained (IKsus) outward potassium currents.[1][2] Researchers should be aware of these potential off-target effects, especially at higher concentrations.

Q3: Is the blocking effect of **(rel)-RSD 921** dependent on the functional state of the sodium channel?

Yes, evidence suggests that **(rel)-RSD 921** preferentially interacts with the open state of the sodium channel.[3] It exhibits marked frequency-dependent block, particularly of cardiac sodium channels, indicating a stronger effect when channels are frequently opening.[1][3]



Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected block of sodium currents.

- Possible Cause 1: Suboptimal pH of the external solution.
 - The blocking effect of (rel)-RSD 921 on some sodium channel isoforms is enhanced at a lower pH.[1][2] For example, the block of cardiac and skeletal muscle isoforms is more pronounced at pH 6.4 compared to pH 7.4.[1]
 - Troubleshooting Step: Verify and adjust the pH of your external solution. If you are not seeing the expected level of block, consider if your experimental conditions require a lower pH to potentiate the effect.
- Possible Cause 2: Inappropriate stimulation frequency.
 - (rel)-RSD 921 shows use-dependent block, meaning its inhibitory effect is more pronounced at higher frequencies of channel activation.[1][3] At a stimulation frequency of 1 Hz, it may produce no significant use-dependent effects.[1]
 - Troubleshooting Step: Increase the frequency of your voltage-clamp steps. For cardiac sodium channels (rNav1.5), a frequency of 30 Hz has been shown to result in a significant block.[1]
- Possible Cause 3: Incorrect drug concentration.
 - The half-maximal inhibitory concentration (IC50) for sodium current blockade in isolated cardiac myocytes is approximately 3.8 μM.[1] The half-maximal effective concentration (EC50) for tonic block of wild-type sodium channel isoforms expressed in Xenopus oocytes is between 35 and 47 μM.[3][4]
 - Troubleshooting Step: Ensure your working concentration of (rel)-RSD 921 is appropriate
 for the channel subtype and experimental system you are using. Prepare fresh dilutions
 for each experiment to avoid issues with compound stability.

Issue 2: Observing unexpected changes in outward currents.

Possible Cause: Off-target effects on potassium channels.



- At higher concentrations (e.g., 100-300 μM), (rel)-RSD 921 can block transient and sustained outward potassium currents.[1]
- Troubleshooting Step: If your primary target is sodium channels, consider using a lower concentration of (rel)-RSD 921. If you need to use higher concentrations, be aware of the potential for potassium channel blockade and interpret your results accordingly. You may need to use specific potassium channel blockers to isolate the effects on sodium channels.

Issue 3: Difficulty achieving a stable whole-cell recording.

- Possible Cause: General issues with patch clamp stability.
 - Problems with seal stability, such as an abrupt increase in leak current, can be due to a
 variety of factors not specific to (rel)-RSD 921. These can include the size of the pipette
 tip, the osmolarity difference between your internal and external solutions, mechanical drift
 of the pipette, and the health of the cells.
 - Troubleshooting Steps:
 - Optimize pipette tip resistance for your cell type.
 - Ensure your internal solution has a slightly lower osmolarity than the external solution.
 - Check for and minimize any mechanical vibrations or drift in your setup.
 - Prepare fresh internal solution with ATP and GTP for each recording day.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of (rel)-RSD 921 on Sodium Channels



Channel/Preparatio n	IC50/EC50	Experimental System	Reference
Evoked Sodium Currents	3.8 ± 0.5 μM (IC50)	Isolated Cardiac Myocytes	[1]
Wild-type Heart, Skeletal Muscle, and Neuronal Na+ Channels	35 - 47 μM (EC50)	Xenopus laevis Oocytes	[3][4]
IFMQ3 Mutant Neuronal Na+ Channel	110 ± 5.5 μM (EC50)	Xenopus laevis Oocytes	[3][4]

Table 2: Effect of pH on (rel)-RSD 921 (30 µM) Induced Sodium Current Reduction

Sodium Channel Isoform	% Current Reduction at pH 7.4	% Current Reduction at pH 6.4	Reference
rNav1.5 (Cardiac)	60 ± 5%	50 ± 1%	[1]
rNav1.2 (Neuronal)	48 ± 6%	47 ± 7%	[1]
rNav1.4 (Skeletal Muscle)	51 ± 2%	34 ± 2%	[1]

Table 3: Use-Dependent Block of Sodium Channels by (rel)-RSD 921 (100 μ M) at 30 Hz

Sodium Channel Isoform	% Block	Reference
rNav1.5 (Cardiac)	81 ± 4%	[1]
rNav1.4 (Skeletal Muscle)	40 ± 5%	[1]
rNav1.2 (Neuronal)	24 ± 3%	[1]

Experimental Protocols



Whole-Cell Voltage Clamp Recording of Sodium Currents in Isolated Cardiac Myocytes

 Cell Preparation: Isolate cardiac myocytes from the appropriate species and tissue. Allow cells to stabilize before recording.

Solutions:

- External Solution (pH 7.4): Compose a solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8
 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (pH 7.2): Compose a solution containing (in mM): 120 CsF, 20
 CsCl, 5 EGTA, 5 HEPES, 5 MgATP. Adjust pH to 7.2 with CsOH.
- Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 M Ω when filled with the internal solution.

Recording:

- Establish a gigaohm seal with a myocyte.
- Rupture the membrane to achieve whole-cell configuration.
- Clamp the cell at a holding potential of -150 mV.[1]
- Evoke sodium currents by depolarizing voltage steps to 0 mV.[1]
- Correct for capacitative transient and leak currents using a P/4 protocol.[1]

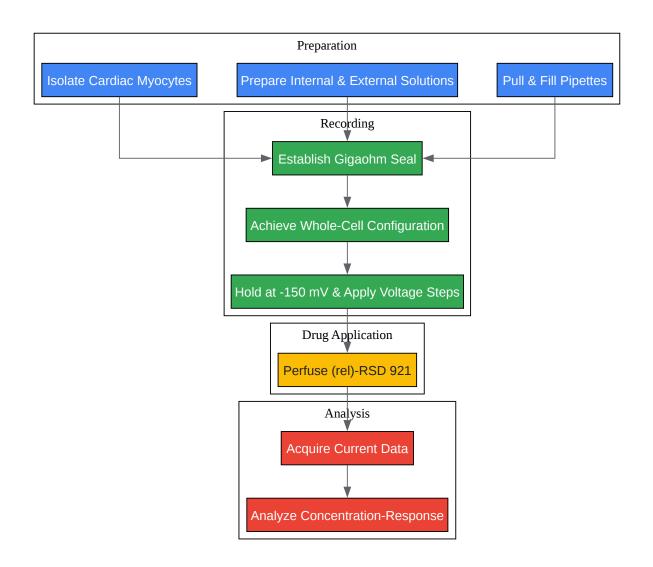
Drug Application:

- Prepare stock solutions of (rel)-RSD 921 in an appropriate solvent (e.g., DMSO) and make final dilutions in the external solution.
- Apply (rel)-RSD 921 to the bath via a perfusion system.
- Data Acquisition and Analysis:
 - Acquire data using software such as pCLAMP.



 Analyze the concentration-response relationship by fitting the data to the Hill equation to determine the IC50.[1]

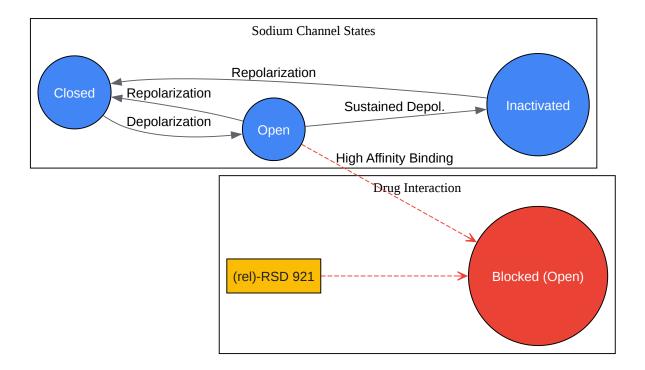
Visualizations





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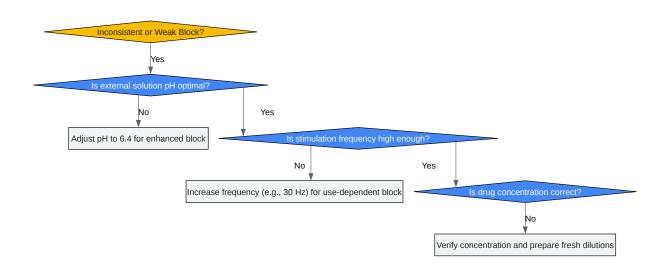
Caption: Experimental workflow for patch clamp analysis of (rel)-RSD 921.



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Caption: State-dependent block of sodium channels by (rel)-RSD 921.





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Caption: Troubleshooting decision tree for (rel)-RSD 921 experiments.

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